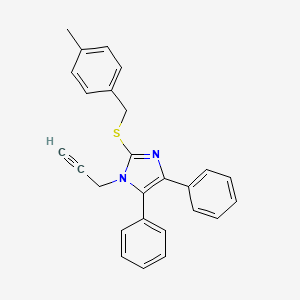

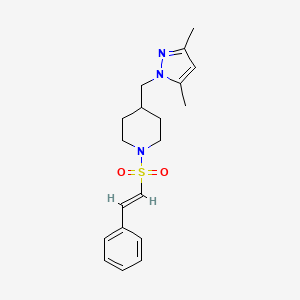

4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfide, or 4,5-DIPPS for short, is a molecule that has been the subject of increasing interest in recent years due to its potential applications in both scientific research and in the laboratory. This molecule has a wide range of applications and has been used in a variety of experiments, from drug development and cancer research to the study of proteins and enzymes.

Scientific Research Applications

Oxidation Reactions

- Oxidation of Sulfides : The oxidation of methoxy substituted benzyl phenyl sulfides distinguishes between single electron transfer oxidants and those reacting by direct oxygen atom transfer in a two-electron process. This study helps in understanding the behavior of sulfides under different oxidation conditions (Lai, Lepage, & Lee, 2002).

Synthesis and Catalysis

- One-Pot Synthesis of Xanthenes : A task-specific ionic liquid was used as a catalyst for synthesizing 14-alkyl- or aryl-14H-dibenzo[a,j]xanthenes, indicating the compound's potential in facilitating complex chemical syntheses (Gong et al., 2009).

Antioxidant Properties

- Antioxidant Activity : The compound's derivatives were found to have significant antioxidant properties, as demonstrated by various in vitro assays. This highlights its potential in the development of new antioxidant agents (Naik, Kumar, & Rangaswamy, 2012).

Polymerization and Material Science

- Polymerization Effects : Studies on how sulfides affect the radical polymerization of styrene or methyl methacrylate provide insights into the potential application of the compound in material science and polymer chemistry (Tsuda, Kobayashi, & Otsu, 1965).

Molecular Interactions and Bonding

- Sulfur Trioxide Sulfonation : The sulfonation of diphenyl ether and related compounds like diphenyl sulfide gives insights into molecular interactions and bonding processes, which could be relevant to the study of the specified compound (Cerfontain et al., 1994).

properties

IUPAC Name |

2-[(4-methylphenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-ynylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2S/c1-3-18-28-25(23-12-8-5-9-13-23)24(22-10-6-4-7-11-22)27-26(28)29-19-21-16-14-20(2)15-17-21/h1,4-17H,18-19H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLXFIDXPCRLCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=C(N2CC#C)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridin-7-amine hydrochloride](/img/structure/B2886136.png)

![3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one](/img/structure/B2886139.png)

![Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate](/img/structure/B2886140.png)

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2886144.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2886145.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-acetamido-3-phenylprop-2-enoate](/img/structure/B2886149.png)

![1-Benzyl-5-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one](/img/structure/B2886150.png)

![N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2886156.png)

![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde](/img/structure/B2886158.png)